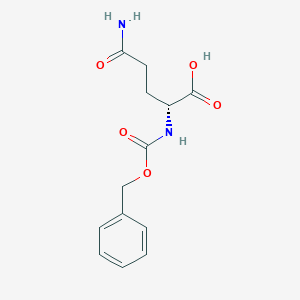

Z-D-Gln-OH

Beschreibung

Significance of Protected Amino Acid Derivatives in Advanced Biochemical Systems

The use of protected amino acid derivatives is essential in chemical synthesis, particularly in the creation of peptides and peptidomimetics. Amino acids possess multiple reactive functional groups, including the α-amino group, the α-carboxyl group, and potentially reactive side chains nih.govthermofisher.comaltabioscience.com. To control the formation of specific peptide bonds and prevent unwanted side reactions like polymerization or branching, these functional groups must be temporarily blocked or "protected" nih.govthermofisher.comaltabioscience.com. Protecting groups render specific functionalities inert under the conditions of a particular reaction step, allowing for selective coupling between the desired amino and carboxyl groups nih.govthermofisher.comaltabioscience.com. The benzyloxycarbonyl (Z or Cbz) group, as seen in Z-D-Gln-OH, is a common protecting group for the Nα-amine function chemimpex.comscbt.com. This protection strategy is crucial for achieving high yields and purity in the synthesis of complex peptide structures used in biochemical studies nih.govaltabioscience.com. The strategic manipulation of protecting groups, including their orthogonal removal under different chemical conditions, is fundamental to both solution-phase and solid-phase peptide synthesis (SPPS) nih.govaltabioscience.comiris-biotech.de.

Historical Context of D-Amino Acid Integration in Peptide Science

Historically, the focus in peptide science was primarily on peptides composed solely of L-amino acids, as these are the predominant forms found in ribosomal protein synthesis in most organisms tandfonline.com. However, the discovery of D-amino acids in natural peptides, particularly those produced by microorganisms, dating back to the late 1920s and notably in the 1980s with frog skin opioid peptides, highlighted their existence and potential biological roles frontiersin.org. D-amino acids are now known to be constituents of various natural compounds, including components of bacterial cell walls (peptidoglycans) and peptide antibiotics tandfonline.comfrontiersin.orgwikipedia.org. Their presence can significantly impact the properties of peptides, including enhancing stability against proteolytic degradation by endogenous enzymes that typically target L-amino acid linkages frontiersin.orgnih.govjpt.comlifetein.com.cnbiosyntan.denih.gov. This increased stability is a key reason for the growing interest in incorporating D-amino acids into synthetic peptides for research and potential therapeutic applications frontiersin.orgnih.govjpt.comlifetein.com.cnnih.gov. The use of D-amino acids can also influence peptide conformation, potentially leading to altered biological activity and receptor recognition frontiersin.orgnih.gov.

Overview of this compound's Role in Academic Research Paradigms

This compound, as a protected D-amino acid derivative, plays a specific role in academic research, primarily as a building block in chemical synthesis. Its structure combines the Nα-protection necessary for controlled peptide coupling with the D-stereochemistry of glutamine. This makes it valuable in the synthesis of peptides or peptidomimetics that incorporate D-glutamine residues. The incorporation of D-glutamine via this compound can be explored to investigate the effects of D-amino acids on peptide structure, stability, and biological activity frontiersin.orgnih.govjpt.comlifetein.com.cn.

Eigenschaften

IUPAC Name |

(2R)-5-amino-5-oxo-2-(phenylmethoxycarbonylamino)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O5/c14-11(16)7-6-10(12(17)18)15-13(19)20-8-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H2,14,16)(H,15,19)(H,17,18)/t10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIMLDJNLXLMGLX-SNVBAGLBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC(CCC(=O)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)N[C@H](CCC(=O)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50365257 | |

| Record name | N-Cbz-D-Glutamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50365257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13139-52-1 | |

| Record name | N-Cbz-D-Glutamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50365257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Stereochemical Control in N-benzyloxycarbonyl-d-glutamine Production

Established Synthetic Pathways for N-Benzyloxycarbonyl-D-Glutamine

Established synthetic routes for N-Benzyloxycarbonyl-D-Glutamine typically involve the protection of the amine functional group of D-glutamine with the benzyloxycarbonyl (Z or Cbz) group. One common approach involves the reaction of D-glutamine with benzyl chloroformate under basic conditions. This method selectively protects the α-amino group, leaving the γ-amide and carboxylic acid functionalities available for further transformations or in their native state as in Z-D-Gln-OH.

Another pathway described involves starting from D-glutamic acid, reacting it with carbobenzoxy chloride to obtain N-carbobenzoxy-D-glutamic acid (Z-D-Glu-OH). google.com This intermediate can then be selectively protected at the α-carboxyl group to yield N-carbobenzoxy-D-benzyl glutamate (Z-D-Glu-OBzl). google.com Subsequent steps would be required to convert the γ-carboxylic acid to the amide functionality to arrive at this compound.

Protecting Group Strategies in this compound Synthesis

Protecting groups are crucial in organic synthesis to selectively enable reactions at specific functional groups while preventing undesired reactions at others. In the synthesis of this compound, the benzyloxycarbonyl (Z or Cbz) group serves as a common Nα-protecting group for amino acids. researchgate.net The Z group is typically introduced by reaction with benzyl chloroformate. google.comresearchgate.net This protecting group is stable under various reaction conditions, including those used for peptide coupling, and can be removed later, often through hydrogenolysis. researchgate.net

For glutamine derivatives, orthogonal protection strategies may be employed, especially when synthesizing peptides or more complex molecules. While this compound has a free γ-carboxylic acid, other synthetic targets might require protection of the γ-amide or the α-carboxylic acid. Various protecting groups exist for these functionalities, chosen based on their compatibility with the Z group and the intended synthetic sequence. For instance, benzyl esters are often used to protect carboxylic acids. google.comnih.gov The selection of protecting groups is guided by the need for selective deprotection at different stages of a synthesis. pressbooks.pub

Stereoselective Synthesis of D-Glutamine Derivatives

Stereoselective synthesis is essential to ensure the production of the desired D-enantiomer of glutamine derivatives, as the biological activity of molecules often depends on their absolute configuration. While the synthesis of this compound typically starts from commercially available D-glutamine, ensuring the stereochemical integrity throughout the synthetic route is paramount.

Innovations in this compound Synthesis for Research Scale-Up and Efficiency

Innovations in chemical synthesis aim to improve efficiency, reduce costs, and facilitate scale-up for research and potential industrial applications. For compounds like this compound, which may serve as building blocks for pharmaceuticals or other fine chemicals, developing efficient and scalable synthetic methods is important.

Improving reaction conditions, exploring alternative reagents, and optimizing purification procedures contribute to enhanced efficiency. While specific innovations solely focused on the scale-up of this compound synthesis were not extensively detailed in the search results, general advancements in peptide synthesis and D-amino acid production are relevant. Techniques like microwave-assisted solid-phase peptide synthesis have shown promise in reducing reaction times and improving purity on a larger scale for peptide synthesis, which often utilizes protected amino acids like this compound. acs.org

Green Chemistry Approaches in this compound Manufacturing

Green chemistry principles are increasingly being applied in chemical manufacturing to minimize environmental impact and promote sustainability. fatfinger.iobizngo.orgresearchgate.net These principles include waste prevention, the use of safer chemicals and solvents, energy efficiency, and the use of renewable feedstocks. fatfinger.iobizngo.org

Implementing green chemistry approaches in the synthesis of this compound would involve evaluating the entire synthetic process to identify areas for improvement. This could include using less hazardous reagents and solvents, optimizing reaction conditions to reduce energy consumption, and developing processes that generate less waste. fatfinger.iobizngo.org Biocatalysis, discussed in the following section, is inherently a greener approach compared to traditional chemical synthesis due to milder reaction conditions and reduced waste generation. mdpi.comwur.nl While specific green chemistry protocols for this compound manufacturing were not prominently featured, the general principles of green chemistry are applicable to the production of protected amino acids.

Enzymatic Synthesis Approaches and Biocatalysis for D-Amino Acid Derivatives

Enzymatic synthesis and biocatalysis offer promising avenues for the sustainable and stereoselective production of D-amino acid derivatives, including those related to D-glutamine. symeres.comacs.orgnih.govmdpi.comwur.nl Enzymes, such as D-amino acid transaminases and aminopeptidases, can catalyze reactions with high specificity and efficiency under mild conditions. symeres.commdpi.com

Biocatalytic methods for D-amino acid synthesis include enzymatic kinetic resolution of racemic mixtures and asymmetric synthesis from prochiral precursors. acs.orgnih.govmdpi.com For example, enzymatic resolution of amino acid amide precursors using aminopeptidases or amidases can yield both L- and D-amino acids. symeres.com D-amino acid transaminases can be used for the asymmetric amination of α-keto acids, providing a route to enantiopure D-amino acids. mdpi.com Advances in protein engineering and enzyme discovery are expanding the toolbox of biocatalysts available for the synthesis of a wider range of D-amino acid derivatives. acs.orgnih.gov These enzymatic approaches align well with green chemistry principles by reducing the need for harsh chemicals and minimizing waste. mdpi.comwur.nl

Advanced Purification and Methodological Characterization in Synthetic Research

Purification and characterization are critical steps in synthetic chemistry to isolate and confirm the identity and purity of the synthesized compound, such as this compound. Advanced techniques are employed to ensure the quality of the final product.

Common purification methods for protected amino acids and peptides include chromatography, such as reversed-phase high-performance liquid chromatography (RP-HPLC). tandfonline.comnih.gov RP-HPLC is effective in separating the target compound from impurities, including unreacted starting materials and by-products. tandfonline.comnih.gov Other techniques like crystallization and extraction may also be used depending on the specific properties of the compound and impurities. google.com

Characterization techniques are used to verify the structure, purity, and stereochemical integrity of this compound. These techniques include Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and elemental analysis. acs.org Optical rotation measurement is crucial for confirming the enantiomeric purity of the D-isomer. google.com High-resolution mass spectrometry (HRMS) can provide accurate mass measurements to confirm the molecular formula. acs.org Spectroscopic methods like UV-Vis and IR spectroscopy can provide additional structural information. chemeurope.com

The combination of advanced purification techniques and comprehensive characterization methods is essential for ensuring the quality and suitability of this compound for its intended applications in research and synthesis.

Applications of N-benzyloxycarbonyl-d-glutamine in Peptide and Peptidomimetic Design

Z-D-Gln-OH as a Core Building Block in Advanced Peptide Synthesis

This compound serves as a valuable building block in chemical peptide synthesis. fluoroprobe.com The strategic placement of protecting groups is fundamental in peptide synthesis to prevent undesired side reactions and ensure the correct formation of peptide bonds. fishersci.com

Solid-Phase Peptide Synthesis (SPPS) Methodologies Utilizing this compound

While the Nα-Fmoc and Nα-Boc protecting groups are the most widely used in solid-phase peptide synthesis (SPPS), the Z group has historically seen limited application directly as the Nα-protecting group in standard SPPS protocols. uni.lunih.gov This is primarily due to the cleavage conditions required for the Z group (catalytic hydrogenation or strong acidolysis), which may not always be compatible with the solid support or other protecting groups used for amino acid side chains in typical SPPS strategies like Fmoc/tBu. fishersci.com

However, this compound can serve as a precursor in the synthesis of protected glutamine derivatives that are compatible with SPPS. For instance, it can be a starting material for the preparation of Fmoc-D-Gln(Trt)-OH, a commonly used building block in Fmoc-SPPS where the Fmoc group is base-labile and the trityl (Trt) group protects the glutamine side chain amide. sigmaaldrich.com The use of side chain protection for glutamine, such as the Trt group, is often necessary in SPPS to prevent undesirable side reactions of the amide moiety, particularly in the synthesis of longer peptides. uni.lu

Solution-Phase Peptide Synthesis Incorporating this compound

The Z protecting group has a long history of use in solution-phase peptide synthesis. uni.lufishersci.com In this methodology, this compound can be directly incorporated into a growing peptide chain. Solution-phase synthesis allows for the isolation and characterization of intermediates at each coupling step, which can be advantageous for purification.

The formation of the peptide bond in solution phase typically involves activating the carboxyl group of the this compound, allowing it to react with the free amino group of the preceding amino acid or peptide fragment. Common coupling reagents used in solution phase synthesis include carbodiimides like dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC), often in combination with additives such as 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) to minimize racemization and enhance reaction efficiency. Activated esters, such as Z-D-Gln-ONp (the 4-nitrophenyl ester of this compound), can also be employed as reactive intermediates for coupling in solution phase.

Impact of Z-Protection on Peptide Chain Elongation and Side Reaction Mitigation

The Z group provides effective protection of the alpha-amino group during peptide coupling, preventing unwanted polymerization and self-coupling of amino acid units. fishersci.com The choice of protecting group and coupling strategy is crucial for minimizing side reactions that can occur during peptide synthesis. For glutamine residues, a potential side reaction is the dehydration of the side chain amide to a nitrile, which can be problematic, especially when using carbodiimide reagents. uni.lu While the Z group on the alpha-amine does not directly prevent this side chain reaction, the use of appropriate side chain protection for glutamine, such as the Trt or Xan group, is a strategy employed to mitigate this issue, particularly in repetitive coupling steps. uni.lu

Racemization at the alpha-carbon of the activated amino acid is another significant concern in peptide synthesis, leading to diastereomeric impurities that are difficult to separate. fishersci.com While Nα-acyl groups are generally more prone to racemization, the urethane-type Z group is known to suppress racemization during activation and coupling steps, contributing to the stereochemical integrity of the synthesized peptide chain. fishersci.com The conditions used for Z group cleavage, such as catalytic hydrogenation, are generally mild and less likely to induce racemization or other side reactions compared to strongly acidic conditions used for other protecting groups. fishersci.com

Development of Peptidomimetics Featuring this compound Derived Moieties

Peptidomimetics are compounds designed to mimic the structural and functional properties of peptides but often with improved pharmacological profiles, such as enhanced biostability, bioavailability, and modified affinity or selectivity for their targets. The incorporation of non-canonical amino acids, including D-amino acids, is a common strategy in peptidomimetic design.

This compound, containing the D-stereoisomer of glutamine and a cleavable protecting group, can serve as a source for introducing a D-glutamine moiety into peptidomimetic structures. The presence of a D-amino acid can significantly influence the conformation and metabolic stability of the resulting compound. fluoroprobe.com

Rational Design of Conformationally Constrained Analogues

The rational design of conformationally constrained analogues often involves replacing flexible amino acids or peptide linkages with rigid scaffolds or constrained amino acid derivatives. Although this compound is not a rigid constraint itself, it can be incorporated into sequences that utilize other constrained elements. Studies involving glutamine analogues in peptidomimetic design have explored how modifications at this position impact binding and conformation. Techniques such as X-ray crystallography and NMR spectroscopy are used to study the conformations of peptides and peptidomimetics and guide the design of constrained analogues.

Strategies for Enhanced Biostability and Resistance to Proteolytic Degradation

A major limitation of therapeutic peptides is their susceptibility to rapid degradation by proteases in vivo, leading to short half-lives. Incorporating D-amino acids is a well-established strategy to enhance the biostability and resistance to proteolytic degradation of peptides and peptidomimetics. fluoroprobe.com Natural proteases typically cleave peptide bonds between L-amino acids. Replacing an L-amino acid with its D-stereoisomer can render the adjacent peptide bond resistant to enzymatic hydrolysis. fluoroprobe.com

Antiviral Agent Development Employing Glutamine Analogues

Research into antiviral agents sometimes involves the study and synthesis of glutamine analogues. While N-Benzyloxycarbonyl-L-glutamine (the L-isomer) has been noted in the synthesis of neomycin B, an important HIV antiviral agent chemicalbook.com, the direct role of this compound as an antiviral agent itself or a key component in antiviral mechanisms is less explicitly defined in the available information. This compound has been mentioned in patents related to novel lactam metalloprotease inhibitors, compounds that can have antiviral applications, including against RNA viruses like HIV google.comgoogle.com. Metalloprotease inhibitors are a class of compounds that can target enzymes crucial for viral replication. The presence of this compound in the context of the synthesis or formulation of such inhibitors suggests its potential utility as a synthetic building block or component in the development of compounds with antiviral properties, rather than necessarily being the active antiviral agent itself. google.comgoogle.com

Bioconjugation Strategies Employing this compound

Z-D-Glutamine (this compound) is considered important in bioconjugation strategies. bocsci.com Bioconjugation involves the creation of a stable covalent link between two molecules, at least one of which is a biomolecule. The incorporation of protected amino acids like this compound can be valuable in modifying peptides, proteins, or other biomolecules to introduce specific functionalities or alter their properties. The functional groups present in this compound, such as the free carboxyl group and the protected amino group (which can be deprotected), offer sites for chemical modification and coupling reactions.

Site-Specific Conjugation for Targeted Research Probes

Site-specific conjugation is a critical aspect of developing targeted research probes, allowing for precise attachment of labels, tags, or other molecules to a biomolecule at a predetermined site. While the general importance of this compound in bioconjugation is noted bocsci.com, specific detailed research findings on its direct application in site-specific conjugation for targeted research probes are not extensively detailed in the provided information. However, as a protected amino acid with reactive handles, this compound possesses the chemical characteristics that would make it a suitable building block for incorporation into peptides or peptidomimetics designed for site-specific modification, which could then be used as targeted research probes.

Application in Antibody-Drug Conjugate (ADC) Research and Mechanisms

Antibody-Drug Conjugates (ADCs) are a class of therapeutic agents designed for targeted drug delivery, typically consisting of an antibody linked to a cytotoxic drug. The antibody provides specificity for target cells (e.g., cancer cells), and the drug exerts the therapeutic effect upon internalization. Bioconjugation strategies are fundamental to ADC development, as they involve linking the drug to the antibody. This compound has been mentioned in the context of compositions for detecting or measuring analytes, including those related to antibody-drug conjugates. google.comgoogle.com Its presence in such formulations or processes suggests a potential role in the synthesis, modification, or analysis of ADCs. While the specific mechanisms by which this compound is employed in ADC research are not explicitly detailed in the provided sources, its utility likely stems from its ability to be incorporated into linker molecules or as a handle for conjugation reactions during the synthesis of the ADC construct. google.comgoogle.com

Investigations into Z-d-gln-oh's Role in Biochemical and Cellular Systems

Z-D-Gln-OH as a Research Reagent in Enzymatic Studies

This compound is utilized as a reagent in biochemical studies, particularly in the investigation of enzyme interactions and activities. myskinrecipes.comchemimpex.com Its stable and soluble nature makes it a suitable building block for the synthesis of complex biomolecules, including peptides, which are often involved in enzymatic processes. chemimpex.comchemimpex.com

Enzyme Interaction and Protein Folding Mechanism Elucidation

This compound serves as a reagent in biochemical studies to explore enzyme interactions and protein folding mechanisms. myskinrecipes.com While the search results broadly discuss the use of biochemical probes to study protein interactions and enzyme activities chemimpex.com, and the role of enzymes in protein folding mechanisms nih.govacs.org, specific detailed findings on this compound's direct involvement in elucidating protein folding mechanisms were not prominently featured in the provided results.

Modulation of Enzyme Activity by D-Glutamine Derivatives

D-glutamine derivatives, including this compound, are explored for their potential to modulate enzyme activity. chemimpex.comtandfonline.com this compound is often used to determine the activity of Glutamine synthetase, an enzyme crucial in nitrogen metabolism and found in mammalian liver and brain. chemicalbook.comnih.govacs.org Studies on transglutaminases have investigated the substrate specificity towards glutamine residues and their analogues, highlighting that microbial transglutaminase (MTGase) exhibits strict substrate specificity towards L-Glutamine and does not recognize certain glutamine analogues. tandfonline.com This suggests that the stereochemistry and modifications of glutamine derivatives can significantly influence their interaction with enzymes.

Substrate Analog Development and Enzyme Inhibitor Design

This compound, as a D-glutamine derivative, can be relevant in the context of substrate analog development and enzyme inhibitor design. The concept involves designing molecules that mimic natural substrates or transition states to interact with enzyme active sites, potentially leading to inhibition. scielo.brnih.govresearchgate.netnih.govacs.org While the search results discuss the synthesis and use of various peptide derivatives and analogues in enzymatic studies and as potential enzyme inhibitors nih.govtandfonline.comscielo.brnih.govmedchemexpress.comresearchgate.netnih.gov, and mention this compound's use in peptide synthesis chemimpex.com, specific detailed examples of this compound itself being developed explicitly as a substrate analog or enzyme inhibitor were not detailed within the provided search snippets. However, its structure as a protected amino acid derivative makes it a potential building block for such designs.

Exploration of this compound in Neurobiological Research

This compound is valuable in neurobiological research. chemimpex.comchemimpex.com Researchers use it to study neurotransmitter functions and neuroprotective effects, contributing to the understanding of brain function and neurodegenerative diseases. chemimpex.comchemimpex.com

Impact on Neurotransmitter Systems and Brain Function Studies

In neuroscience, this compound is utilized for investigating neurotransmitter systems, aiding in the understanding of brain function and disorders. chemimpex.com It is used by researchers to study neurotransmitter functions. chemimpex.com Glutamine, the parent amino acid of D-glutamine derivatives like this compound, is a precursor to glutamate, a major excitatory neurotransmitter in the central nervous system, and is involved in the glutamate-glutamine cycle which is crucial for synaptic transmission. nih.govnih.govbiorxiv.orgunipv.it Glutamate and GABA (gamma-aminobutyric acid), an inhibitory neurotransmitter, are intrinsically linked in metabolism and play significant roles in general neurological function and brain activity. nih.govbiorxiv.orgresearchgate.net Studies using techniques like magnetic resonance spectroscopy (MRS) measure levels of glutamate and glutamine (often reported together as Glx) in the brain to understand their role in neurological processes and disorders. biorxiv.orgfrontiersin.org While these studies highlight the importance of glutamine and glutamate in neurotransmission and brain function, the specific impact of this compound itself on these systems at a functional level was not explicitly detailed in the provided search results beyond its use as a research tool.

Neuroprotective Effects and Neurodegenerative Disease Models

This compound is explored for its potential neuroprotective effects, particularly in the context of neurodegenerative diseases. chemimpex.com Researchers use it in studies related to neurodegenerative diseases. chemimpex.com Neurodegenerative diseases are characterized by the progressive dysfunction and loss of neurons, and various factors, including the accumulation of misfolded proteins, oxidative stress, mitochondrial dysfunction, and excitotoxicity (often related to glutamate dysregulation), contribute to their pathogenesis. nih.govnih.govnih.govsemanticscholar.org While the search results discuss potential neuroprotective strategies and compounds in neurodegenerative disease models nih.govnih.govmdpi.comsemanticscholar.orgtheses.cz, and mention this compound's use in studying neuroprotective effects chemimpex.com, specific detailed research findings demonstrating the neuroprotective effects of this compound itself in established neurodegenerative disease models were not provided in the search snippets.

This compound in Cell Culture Media and Biotechnology Applications

This compound plays a crucial role in certain biotechnological processes, notably as a component in cell culture media. nih.govnih.gov Its inclusion in these media is linked to its ability to provide essential nutrients for cultured cells.

Role in Cell Growth and Protein Production in Biopharmaceutical Manufacturing

In the context of biopharmaceutical manufacturing, where mammalian cells are often utilized for producing therapeutic proteins, this compound serves as a vital nutrient in cell culture media. nih.gov Its presence supports cell proliferation and maintenance, which are fundamental for achieving high cell densities necessary for protein production. Cultured cells require amino acids like glutamine (and its derivatives) for the synthesis of proteins and other critical biomolecules essential for growth and division. The biopharmaceutical market relies heavily on the production of therapeutic proteins in mammalian cells, with significant efforts focused on optimizing cell culture media and feeding strategies to enhance product titers. Z-D-glutamine is specifically mentioned as promoting cell growth and protein production in this context. nih.gov

While general glutamine metabolism and its impact on cell growth and protein production in mammalian cell cultures, such as Chinese Hamster Ovary (CHO) cells, have been extensively studied, specific detailed research findings or quantitative data tables solely focusing on the unique contribution of this compound to cell growth and protein production in biopharmaceutical manufacturing were not prominently available in the consulted search results. However, its identification as a "vital nutrient" promoting these processes underscores its recognized importance in the field. nih.gov

Studies on Cellular Metabolism and Viability in Culture Systems

Glutamine is a critical component in cellular metabolism, serving as a major source of energy, carbon, and nitrogen for mammalian cells. It participates in various metabolic pathways, including the citric acid cycle, and is essential for the synthesis of nucleotides, glutathione, and other non-essential amino acids. Adequate glutamine supply is crucial for cell proliferation and maintaining cell viability in culture systems. Glutamine deprivation can lead to reduced viability, slower growth rates, and impaired cellular functions.

Studies on cellular metabolism and viability in culture systems often involve monitoring metabolic activity and cell membrane integrity using various assay kits. These assays quantify indicators such as ATP levels or enzyme activity, providing insights into the health and viability of the cell population. The effects of glutamine supply on the growth and metabolism of mammalian cells in culture have been investigated, demonstrating that glutamine concentration can be a growth-limiting factor.

Despite the established importance of glutamine in cellular metabolism and viability in culture, specific detailed research findings or data tables specifically detailing the impact of this compound on these processes were not found within the scope of the conducted searches. The available information highlights the general role of glutamine and its derivatives as essential nutrients supporting these fundamental cellular functions in biotechnology applications. nih.gov

Metabolic Pathway Studies and Z-d-gln-oh's Contribution to Understanding D-glutamine Metabolism

D-Glutamine and its Derivatives in Amino Acid Metabolism Research

Glutamine, including its D-enantiomer, plays diverse roles in cellular metabolism, serving as a versatile precursor for biosynthesis and bioenergetics nih.gov. While L-glutamine is the most abundant amino acid in the body and a crucial nutrient for many cells, D-glutamine is also present in biological systems nih.gov. Research into D-glutamine metabolism is important for a comprehensive understanding of amino acid utilization and its implications in various physiological and pathological states.

Intermediates in the Tricarboxylic Acid (TCA) Cycle and Energy Homeostasis

Glutamine is a significant metabolic fuel, particularly for rapidly proliferating cells, contributing to the demand for ATP, biosynthetic precursors, and reducing agents fishersci.pt. Glutamine enters cells and is converted to glutamate, which is then metabolized to α-ketoglutarate (α-KG), a key intermediate in the TCA cycle nih.govfishersci.pt. This process, known as anaplerosis, replenishes TCA cycle intermediates, supporting oxidative phosphorylation and energy production fishersci.pt. In certain conditions, glutamine-derived α-KG can also be converted to citrate via reductive carboxylation, contributing to fatty acid synthesis and NADPH production fishersci.pt. Studies utilizing metabolic tracing with labeled glutamine have demonstrated its significant contribution to the TCA cycle pool.

While much of this research focuses on L-glutamine, the presence of D-glutamine in biological systems nih.gov suggests potential, albeit perhaps different, interactions with or entry points into metabolic pathways, including those linked to the TCA cycle and energy homeostasis. Further research is needed to fully elucidate the specific routes and significance of D-glutamine-derived carbons and nitrogen in these processes.

Synthesis of Nonessential Amino Acids and Glutathione

Glutamine serves as a crucial nitrogen donor for numerous anabolic processes, including the synthesis of nonessential amino acids and nucleotides peptide.com. Glutamine deamidation yields glutamate, which is a precursor for the synthesis of several nonessential amino acids, such as aspartate, asparagine, alanine, serine, and glycine, through transamination or other enzymatic reactions bldpharm.com.

Furthermore, glutamine-derived glutamate is essential for the biosynthesis of glutathione (GSH), a key cellular antioxidant . Glutamate, cysteine, and glycine are the constituent amino acids of GSH. The conversion of glutamine to glutamate helps maintain the large intracellular pools of glutamate required for GSH synthesis. GSH plays a vital role in maintaining redox homeostasis and protecting cells against oxidative stress.

The role of D-glutamine in these biosynthetic pathways is less characterized compared to L-glutamine. However, given its structural similarity, D-glutamine or its metabolites could potentially participate in or influence these processes, which is an area for further investigation.

Role in Nitric Oxide (NO) Synthesis Pathways

Glutamine metabolism has been linked to nitric oxide (NO) synthesis. Arginine is the direct precursor for NO synthesis catalyzed by nitric oxide synthase (NOS). However, glutamine can indirectly influence NO production. Glutamate, derived from glutamine, can serve as a precursor for ornithine synthesis in certain cells, which connects to the urea cycle and can ultimately lead to the formation of arginine. This suggests an indirect route by which glutamine metabolism can support NO synthesis by providing a precursor for arginine.

Additionally, studies have indicated that L-glutamine can influence endothelial NO synthesis, potentially through its metabolism to glucosamine, which may affect NADPH levels, a necessary cofactor for NOS activity. The specific involvement of D-glutamine or Z-D-Gln-OH in NO synthesis pathways requires further dedicated research.

Glutamine-Arginine-Proline Metabolic Axis in Cancer Research

Glutamine metabolism is significantly altered in many cancer cells and is considered a hallmark of cancer. This altered metabolism often involves a high dependence on glutamine, a phenomenon termed "glutamine addiction". The glutamine-arginine-proline axis represents interconnected metabolic pathways that are particularly relevant in the context of cancer cell proliferation and survival.

Glutamine Addiction and Metabolic Reprogramming in Malignant Cells

Many cancer cells exhibit metabolic reprogramming to support their rapid growth and proliferation, with increased glutamine metabolism being a prominent feature. Cancer cells utilize glutamine for energy production, biomass synthesis (nucleotides, amino acids, lipids), and maintaining redox balance fishersci.pt. Oncogenic alterations and the tumor microenvironment can drive this metabolic reprogramming, leading to glutamine addiction.

Glutamine-derived carbon enters the TCA cycle, providing anaplerotic support necessary for the synthesis of macromolecules fishersci.pt. Glutamine also provides nitrogen for the synthesis of nucleotides and nonessential amino acids bldpharm.com. Furthermore, glutamine contributes to the production of NADPH and glutathione, which are critical for managing the increased reactive oxygen species (ROS) levels in rapidly proliferating cancer cells fishersci.pt.

The concept of glutamine addiction highlights the dependence of many tumors on a continuous supply of glutamine for survival and growth. Depriving cancer cells of glutamine can lead to cell cycle arrest and cell death.

Research into Targeting Metabolic Enzymes and Pathways for Therapeutic Intervention

Given the critical role of glutamine metabolism in cancer, targeting enzymes and transporters involved in these pathways has emerged as a promising therapeutic strategy. Inhibitors of glutaminase (GLS), the enzyme that catalyzes the conversion of glutamine to glutamate, have been developed and investigated in preclinical and clinical studies. Inhibiting GLS can limit the anaplerotic supply to the TCA cycle and impair glutathione synthesis, thus increasing oxidative stress in cancer cells.

Other potential targets include glutamine transporters, such as ASCT2 (SLC1A5), which mediate glutamine uptake into cells. Inhibitors of glutamine uptake have also shown therapeutic potential. Additionally, enzymes involved in the downstream metabolism of glutamate and the synthesis of nonessential amino acids and glutathione are being explored as therapeutic targets.

While the majority of research in this area has focused on inhibiting L-glutamine metabolism, understanding the metabolic fate and potential roles of D-glutamine in cancer cells could reveal new therapeutic opportunities or inform the development of stereoisomer-specific therapies. The use of protected D-glutamine derivatives like this compound in research could potentially aid in studying D-glutamine transport or metabolism in cancer models.

Hexosamine Biosynthetic Pathway (HBP) and this compound Related Investigations

The Hexosamine Biosynthetic Pathway (HBP) is a crucial metabolic pathway that integrates signals from glucose, glutamine, fatty acids, and amino acids to produce uridine diphosphate-N-acetylglucosamine (UDP-GlcNAc) fishersci.co.uk. UDP-GlcNAc is a vital substrate for various biosynthetic processes, including protein N- and O-glycosylation, glycolipid synthesis, and glycosaminoglycan synthesis fishersci.co.ukwikipedia.org. The HBP serves as a nutrient-sensing pathway, adjusting its flux based on the availability of its substrates fishersci.co.ukwikipedia.org.

The first and rate-limiting step of the de novo HBP is catalyzed by glutamine:fructose-6-phosphate amidotransferase (GFAT) wikipedia.org. This enzyme utilizes fructose-6-phosphate, an intermediate of glycolysis, and the amide nitrogen from glutamine to form glucosamine-6-phosphate wikipedia.org. While most studies focus on L-glutamine as the primary substrate for GFAT, research into the metabolic roles of D-glutamine and its derivatives, such as this compound, can contribute to a broader understanding of how different forms of glutamine might influence this pathway or be utilized in specific cellular contexts. Although direct investigations specifically detailing this compound's impact on the HBP are limited in the provided search results, studies on D-glutamine indicate its presence and potential metabolic roles wikipedia.org. The use of glutamine analogs, which can inhibit GFAT, highlights the importance of glutamine availability for HBP flux wikipedia.org.

Role in Glucose-Sensing Mechanisms and Protein O-GlcNAcylation

The HBP plays a significant role in cellular glucose sensing. Increased glucose availability leads to increased fructose-6-phosphate, a substrate for GFAT, thereby enhancing HBP flux and UDP-GlcNAc production fishersci.co.ukwikipedia.org. Similarly, glutamine availability also impacts HBP activity fishersci.co.ukwikipedia.org. The resulting fluctuations in UDP-GlcNAc levels are sensed by the cell and can influence various cellular processes, including protein O-GlcNAcylation wikipedia.org.

Protein O-GlcNAcylation is a dynamic post-translational modification involving the attachment of a single N-acetylglucosamine (GlcNAc) moiety from UDP-GlcNAc to serine or threonine residues of intracellular proteins wikipedia.org. This modification is catalyzed by O-GlcNAc transferase (OGT) and is reversed by O-GlcNAcase (OGA) wikipedia.org. As UDP-GlcNAc is the sole substrate for OGT, the flux through the HBP directly regulates the extent of protein O-GlcNAcylation wikipedia.org.

Research has shown that increased HBP flux and elevated O-GlcNAcylation levels can be linked to various cellular responses and disease states, including insulin resistance and cancer wikipedia.org. Studies investigating the effects of glutamine limitation on HBP flux and O-GlcNAcylation in specific cell types, such as pancreatic cancer cells, demonstrate the intricate link between glutamine availability and this nutrient-sensing pathway. While this compound is not directly mentioned in the context of glucose sensing or O-GlcNAcylation in the provided results, understanding how different forms of glutamine, including D-glutamine, are processed and utilized by the HBP could provide further insights into these regulatory mechanisms.

Advanced Spectroscopic and Computational Approaches in Z-d-gln-oh Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Analysis

NMR spectroscopy is a powerful technique for elucidating the structure and dynamics of molecules in both solution and solid states. For Z-D-Gln-OH, NMR provides detailed information about its molecular arrangement and how it behaves in different environments. The principle of NMR is based on the magnetic properties of certain nuclei, which absorb and re-emit radiofrequency energy when placed in a strong magnetic field iosrjournals.org. The resulting spectrum, displaying chemical shifts and coupling patterns, offers insights into the types, numbers, and connectivity of atoms within the molecule iosrjournals.org.

Commonly used nuclei in NMR experiments for structural analysis include 1H, 13C, and 15N nih.gov. 1H NMR is highly sensitive due to the natural abundance of protons, but spectral overlap can be a challenge for complex molecules iosrjournals.orgnih.gov. 13C NMR provides information about the carbon backbone nih.gov.

Elucidation of Molecular Conformations in Solution and Solid State

NMR spectroscopy is instrumental in determining the three-dimensional arrangement, or conformation, of molecules. In solution, molecules undergo rapid random tumbling, which averages out anisotropic interactions and results in sharp NMR signals bmrb.ioemory.edu. However, this also means that orientation-dependent information is lost bmrb.io. Solid-state NMR (ssNMR), on the other hand, retains these anisotropic features, providing valuable data on molecular packing and conformation in the solid state bmrb.ioemory.edu. Special techniques like magic-angle spinning (MAS) are employed in ssNMR to obtain high-resolution spectra by averaging out anisotropic interactions bmrb.ioemory.edu.

Chemical shifts, a key parameter in NMR, are sensitive reporters of conformational changes in molecules researchgate.net. By comparing chemical shifts obtained in solution and solid states, researchers can infer structural differences between these phases researchgate.net. While solution NMR is typically limited to molecules under 30 kDa, ssNMR can be applied to larger systems bmrb.io.

Studies of Intermolecular Interactions and Binding Kinetics

NMR spectroscopy can also be used to investigate how molecules interact with each other. Changes in NMR parameters, such as chemical shifts and relaxation rates, upon the addition of a binding partner can indicate the presence and nature of intermolecular interactions researchgate.net.

Ligand-observed NMR methods are particularly useful for studying interactions involving larger proteins, as they are not limited by the size of the protein molecule researchgate.net. Techniques like transferred Nuclear Overhauser Effect Spectroscopy (trNOESY), Saturation Transfer Difference (STD) spectroscopy, and Water-Ligand Interactions Observed via Gradient Spectroscopy (WaterLOGSY) are employed to characterize protein-ligand complexes, determine binding affinities, and elucidate the structure of the bound ligand researchgate.net. These methods rely on the nuclear Overhauser effect, which provides information about spatial proximity between nuclei researchgate.net.

Studies involving ligand binding to proteins have utilized NMR relaxation data to assess conformational entropy changes in both the protein and the ligand upon complex formation nih.govacs.org. For instance, changes in backbone order parameters from 15N NMR relaxation can indicate alterations in protein flexibility nih.govacs.org.

Mass Spectrometry (MS) Applications in this compound Research

Mass spectrometry is a technique used to measure the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound. It has wide-ranging applications in various fields, including pharmaceutical analysis and the study of peptides thermofisher.com.

Purity Assessment and Identification in Complex Synthetic Mixtures

MS is a crucial tool for assessing the purity of synthetic compounds like this compound and identifying them within complex reaction mixtures. Techniques such as Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF) MS and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are commonly used for this purpose nih.govresearchgate.net.

MALDI-TOF MS can be used to analyze individual peptides or mixtures, providing a mass spectrum that confirms the molecular weight of the synthesized product and helps identify impurities nih.govresearchgate.net. LC-MS/MS combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry, allowing for the separation and identification of different components in a mixture based on their mass-to-charge ratio and fragmentation patterns nih.govrsc.org. High-resolution mass spectrometry (HRMS) provides accurate mass measurements, aiding in the definitive identification of compounds nih.govlcms.cz.

In peptide synthesis, MS is used to verify the correct sequence and confirm that the desired product is the predominant species in crude preparations researchgate.net.

Mechanistic Studies of Peptide Formation and Degradation Pathways

Mass spectrometry plays a significant role in understanding the mechanisms of peptide formation and identifying degradation pathways. By analyzing reaction intermediates and products using MS, researchers can gain insights into how peptide bonds are formed and how peptides can break down researchgate.net.

Studies on peptide synthesis, including those involving D-amino acids, have utilized LC-MS analysis to identify reaction products and assess the efficiency of coupling reactions researchgate.netrsc.org. MS can detect the formation of desired peptide products as well as unintended byproducts researchgate.netrsc.org.

Investigation of peptide degradation pathways has also heavily relied on MS. For example, MS has been used to identify products resulting from deamidation, a common degradation pathway for peptides containing glutamine or asparagine residues nih.gov. Deamidation, particularly in sequences like Gln-Gly, can occur via a base-catalyzed reaction involving a cyclic imide intermediate . N-terminal cyclization at glutamine, leading to the formation of pyroglutamic acid, is another degradation pathway that can be monitored using MS nih.gov.

Computational Chemistry and Molecular Modeling for this compound and its Derivatives

Computational chemistry and molecular modeling encompass a range of techniques that use computers to simulate and study the behavior of molecules upc.edukallipos.grlibretexts.org. These methods complement experimental approaches by providing theoretical insights into molecular structure, properties, and interactions upc.edukallipos.gr.

Computational chemistry includes methodologies like quantum mechanics and molecular mechanics upc.edukallipos.grlibretexts.org. Quantum mechanics, based on first principles, describes the electronic structure of molecules but can be computationally intensive for larger systems upc.edukallipos.grlibretexts.org. Molecular mechanics uses classical physics to approximate the energy of a system based on the positions of atomic nuclei, making it suitable for larger molecules upc.edukallipos.grlibretexts.org.

Molecular modeling involves using these computational methods to build, describe, and evaluate molecular structures and their properties upc.edu. Techniques include automatic structure generation, analysis of 3D databases, energy minimization, and molecular dynamics simulations upc.edukallipos.gr.

For this compound and its derivatives, computational studies can provide valuable information about their preferred conformations, electronic properties, and how they might interact with other molecules. Molecular docking studies, for instance, can predict the binding orientation and affinity of a molecule to a target protein nih.govresearchgate.netresearchgate.net. Molecular dynamics simulations can provide insights into the dynamic behavior of molecules over time and their interactions in solution or with biological membranes nih.govacs.org.

Computational approaches have been used in conjunction with experimental data, such as NMR and X-ray crystallography, to refine structural models and understand the energetic contributions to molecular interactions nih.govacs.org. Density Functional Theory (DFT) is a quantum mechanical method often used to optimize molecular structures and calculate electronic properties nih.gov.

Computational studies can also explore the potential energy surface of a molecule, identifying different stable conformations and the energy barriers between them kallipos.gr. This is particularly relevant for flexible molecules like this compound, which can adopt various conformations depending on the environment.

While specific detailed research findings solely focused on computational studies of this compound were not extensively found in the provided snippets, the general principles and applications of these techniques to amino acid derivatives and peptides are well-established nih.govrsc.orge-palli.com. Computational methods are increasingly used to understand the behavior of such molecules and to guide experimental design.

This compound: An Overview of Advanced Spectroscopic and Computational Approaches in Research

This compound, also known as N-Benzyloxycarbonyl-D-glutamine, is a protected form of the non-proteinogenic amino acid D-glutamine. It features a benzyloxycarbonyl (Z or Cbz) group protecting the alpha-amino group and a free carboxylic acid at the alpha-carbon. The compound has a molecular formula of C₁₃H₁₆N₂O₅ and a molecular weight of 280.28 g/mol . Its Chemical Abstracts Service (CAS) number is 13139-52-1. fda.govnih.gov

Advanced spectroscopic and computational techniques play crucial roles in understanding the behavior, interactions, and potential applications of chemical compounds like this compound. These methods provide insights at the molecular level, complementing experimental studies. The following sections discuss the application of molecular dynamics simulations and structure-activity relationship studies, drawing on the broader context of research involving peptides and amino acid derivatives, as specific studies solely focused on this compound using these techniques were not identified in the consulted literature.

Molecular Dynamics Simulations of Peptide-Protein Interactions

Molecular dynamics (MD) simulations are powerful computational tools used to study the physical movements of atoms and molecules over time. By simulating the interactions between a peptide or amino acid derivative and a protein, MD can provide insights into binding modes, conformational changes, and the stability of the complex. This technique is particularly valuable for understanding the dynamic nature of biological interactions. epa.govnih.gov

Structure-Activity Relationship (SAR) Studies and Predictive Modeling

Structure-Activity Relationship (SAR) studies aim to establish a correlation between the chemical structure of a series of compounds and their biological activity. By systematically modifying the structure of a lead compound and evaluating the effect on activity, researchers can identify key structural features responsible for the observed biological effect. Predictive modeling, often employing computational techniques such as Quantitative Structure-Activity Relationship (QSAR), utilizes molecular descriptors and statistical methods to build models that can predict the activity of new compounds based on their structure.

SAR studies have been widely applied to amino acid derivatives and peptidomimetics to optimize their properties. For example, SAR studies have explored the impact of varying amino acid sequences, terminal modifications (such as the addition of protecting groups like Cbz), and the incorporation of modified amino acids on the activity of peptides and peptidomimetics. Molecular modeling is frequently used in conjunction with SAR to determine preferred conformations and identify structural features that correlate with biological activity. Studies on glutamine analogues have utilized molecular modeling to understand the conformational forms that influence their interaction with peptide transporters. Additionally, SAR studies using amino acid analogs, including D-glutamine, have been conducted to probe the binding pockets of transporters like SNAT2, providing insights into the structural requirements for binding. Although specific SAR studies or predictive modeling efforts focused exclusively on this compound were not identified in the search results, these examples demonstrate the relevance and application of these approaches in understanding how structural modifications to amino acids and peptides, including the incorporation of protecting groups, can influence their interactions and activities.

Future Directions and Emerging Research Avenues for N-benzyloxycarbonyl-d-glutamine

Expansion of D-Amino Acid Chemistry and Innovative Peptide Design Paradigms

Future directions in this area involve leveraging protected D-amino acids like Z-D-Gln-OH for the synthesis of complex peptides, including those with desired folded conformations such as beta-hairpins and helical structures. thermofisher.com Research into the conformational characteristics of D-amino acids through techniques like X-ray diffraction and NMR spectroscopy provides insights crucial for the rational design of peptides with predictable structures and functions. thermofisher.com

Furthermore, advancements in synthetic biology and genetic code expansion techniques are opening avenues for the ribosomal incorporation of non-canonical amino acids, including D-amino acids, into proteins. While challenges remain in efficiently producing large heterochiral proteins, ongoing research aims to engineer translational machinery capable of incorporating D-amino acids in a site-specific manner. As a protected D-amino acid derivative, this compound could potentially play a role in the chemical synthesis of peptide fragments for chemoenzymatic ligation or in the development of novel synthetic routes for incorporating D-glutamine into more complex peptide architectures. The expansion of D-amino acid chemistry continues to drive the innovation of peptide design paradigms, offering exciting possibilities for the creation of peptides with tailored properties for various applications.

Advancements in Analytical Technologies for this compound Research and Quality Control

The accurate analysis and quality control of amino acid derivatives like this compound are critical for their use in research and synthesis. Advancements in analytical technologies continue to improve the ability to characterize these compounds and assess their purity. Techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) are widely used for the analysis and quality control of amino acids and peptides.

HPLC methods, often coupled with various detection methods, are valuable for determining the purity of amino acid derivatives and separating them from impurities. Validation of HPLC methods ensures their sensitivity, accuracy, and linearity for quantitative analysis. NMR spectroscopy provides detailed structural information and can be used to confirm the identity and assess the purity of protected amino acids and peptides. The application of advanced NMR techniques, such as 1H NMR HiFSA sequencing, can provide comprehensive information on peptide identity and purity simultaneously.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) offers high sensitivity and specificity for the quantification of amino acids and related compounds in complex matrices, which can be relevant for research involving the fate or presence of this compound or its derivatives. Continued advancements in these and other analytical technologies will provide more efficient and precise methods for the research and quality control of this compound, supporting its application in peptide synthesis and other potential areas.

Continued Exploration of Metabolic and Enzymatic Pathways

Based on the available search information, specific research directly exploring the metabolic and enzymatic pathways of this compound was not identified. Research into metabolic and enzymatic pathways primarily focuses on naturally occurring amino acids like glutamine and their roles in biological processes. Glutamine is a key player in various metabolic pathways, including energy metabolism, nucleotide biosynthesis, and the synthesis of glutathione. Enzymes such as glutaminase (GLS) and glutamate dehydrogenase (GDH) are central to glutamine metabolism.

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing Z-D-Gln-OH with high enantiomeric purity, and how can impurities be minimized?

- Methodological Answer : Synthesis typically involves solid-phase peptide synthesis (SPPS) or solution-phase methods using benzyloxycarbonyl (Z) as the N-terminal protecting group. To ensure enantiomeric purity:

- Employ chiral auxiliaries or catalysts during coupling reactions.

- Purify intermediates via reverse-phase HPLC (RP-HPLC) with a C18 column (5 µm, 250 mm × 4.6 mm) and a gradient of 0.1% TFA in water/acetonitrile .

- Monitor reaction progress using TLC (silica gel, Rf ~0.3 in 3:1 ethyl acetate/hexane) and confirm purity via H NMR (DMSO-d6, δ 7.2–7.4 ppm for aromatic Z-group protons) .

Q. Which analytical techniques are most reliable for characterizing this compound, and what critical parameters should be reported?

- Methodological Answer : Key techniques include:

- NMR Spectroscopy : Report chemical shifts, coupling constants (e.g., J-values for diastereotopic protons), and integration ratios.

- HPLC : Specify column type, mobile phase, flow rate, and detection wavelength (e.g., 220 nm for peptide bonds).

- Mass Spectrometry (MS) : Use ESI-MS or MALDI-TOF to confirm molecular ion peaks (e.g., [M+H] at m/z 294.3) .

- Optical Rotation : Report [α] values to verify D-configuration .

Advanced Research Questions

Q. How does the D-configuration of this compound influence its interactions with proteolytic enzymes in comparative studies with L-isoforms?

- Methodological Answer :

- Design enzyme kinetics assays (e.g., using trypsin or chymotrypsin) under controlled pH/temperature.

- Compare and values between D- and L-isoforms via Michaelis-Menten plots.

- Use molecular docking simulations (e.g., AutoDock Vina) to analyze stereospecific binding affinities.

- Report contradictions in activity data by evaluating buffer composition effects (e.g., metal ion interference) .

Q. What experimental strategies can resolve contradictions in reported stability data for this compound under varying pH and temperature conditions?

- Methodological Answer :

- Conduct accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring.

- Use DOE (Design of Experiments) to isolate variables (e.g., pH 2–9, ionic strength).

- Apply Arrhenius equation to extrapolate degradation rates.

- Validate findings via peer-reviewed protocols (e.g., ICH Q1A guidelines) and statistical tools (e.g., ANOVA for batch variations) .

Q. How can researchers optimize this compound incorporation into peptide chains while minimizing racemization during SPPS?

- Methodological Answer :

- Use low-racemization coupling agents (e.g., HATU over DCC).

- Monitor Fmoc-deprotection efficiency via UV-vis spectroscopy (301 nm).

- Implement microwave-assisted synthesis to reduce reaction time and side reactions.

- Characterize racemization via Marfey’s reagent derivatization and RP-HPLC analysis .

Data Analysis and Reproducibility

Q. What are the best practices for documenting and sharing spectral data (NMR, MS) of this compound to ensure reproducibility?

- Methodological Answer :

- Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable):

- Deposit raw NMR (FID files) and MS spectra in repositories like Zenodo or Figshare.

- Include experimental parameters (e.g., spectrometer frequency, solvent peaks) in metadata.

- Use standardized formats (e.g., JCAMP-DX for NMR) .

Q. How should researchers address discrepancies between computational predictions and experimental results in this compound conformational studies?

- Methodological Answer :

- Cross-validate molecular dynamics (MD) simulations with experimental techniques (e.g., X-ray crystallography or CD spectroscopy).

- Adjust force fields (e.g., AMBER vs. CHARMM) to better match observed dihedral angles.

- Report RMSD values and solvent model limitations in publications .

Ethical and Literature Review Considerations

Q. What criteria should guide the selection of primary literature when designing this compound-based experiments?

- Methodological Answer :

- Prioritize studies with:

- Full experimental details (e.g., reagent grades, instrument calibration).

- Negative results or failed syntheses to avoid bias.

- Citations in high-impact journals (e.g., Journal of Organic Chemistry).

- Use tools like SciFinder or Reaxys to track patent-free methodologies .

Q. How can researchers ensure ethical compliance when using this compound in cell-based assays?

- Methodological Answer :

- Obtain institutional approval for cytotoxicity studies (e.g., IC50 determination).

- Include negative controls (e.g., untreated cells) and validate cell viability via MTT assays.

- Disclose conflicts of interest (e.g., supplier partnerships) in publications .

Tables for Methodological Reference

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.